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3-Bromo-N,N-diethyl-5-
Compound Name:
nitropyridin-2-amine

Cat. No.: B1522410

An In-Depth Technical Guide to 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine: A Core Building
Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is a highly functionalized pyridine derivative that
has emerged as a valuable intermediate in the synthesis of complex molecular architectures.
With a molecular weight of 274.11 g/mol , this compound incorporates three key reactive sites
—a bromine atom, a nitro group, and a diethylamino group—onto a pyridine scaffold.[1] This
strategic arrangement of functionalities makes it an exceptionally versatile building block for
constructing novel heterocyclic compounds, particularly in the fields of medicinal chemistry and
agrochemicals.[2][3] This guide provides a comprehensive overview of its physicochemical
properties, a plausible and detailed synthetic protocol, its core applications in modern synthetic
strategies, and essential safety and handling information. The insights herein are designed to
empower researchers to effectively leverage this compound's unique reactivity in their
discovery and development programs.

Physicochemical Properties and Structural Analysis

The utility of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine in synthetic chemistry is directly
derived from its distinct structural features and physicochemical properties.
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Core Compound Data

A summary of the essential quantitative data for this compound is provided below for quick

reference.
Property Value Source(s)
Molecular Weight 274.11 g/mol [1]
Molecular Formula CoH12BrNsO2 [1114]
CAS Number 1065074-82-9 [1][41[5]
Purity (Typical) >95.0% [4]

i CCN(CC)C1=NC=C(--
Canonical SMILES [4]
INVALID-LINK--[O-])C=C1Br

Storage Conditions Sealed in dry, 2-8°C [1]

Structural Insights and Reactivity

The pyridine ring is a "privileged structural motif" in drug design, and the specific
functionalization of this compound makes it highly valuable.[2]

e The Bromine Atom (C3 Position): The bromine atom at the 3-position is an excellent leaving
group, making this site ideal for a wide array of palladium-catalyzed cross-coupling
reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows
for the straightforward introduction of diverse aryl, alkyl, or amino groups, enabling rapid
library synthesis and structure-activity relationship (SAR) studies.

e The Nitro Group (C5 Position): As a strong electron-withdrawing group, the nitro functionality
significantly influences the electronics of the pyridine ring, affecting the reactivity of the other
positions. Critically, the nitro group can be readily reduced to an amine, providing a
secondary reactive handle for further derivatization, such as amide bond formation or
sulfonylation.[3]

e The N,N-diethylamino Group (C2 Position): This tertiary amine group acts as an electron-
donating group and introduces steric bulk. Its presence modulates the overall lipophilicity
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and basicity of the molecule, which are key parameters in drug design for optimizing

pharmacokinetic profiles.

Proposed Synthesis and Experimental Protocol

While specific proprietary syntheses may vary, a logical and efficient pathway can be designed
based on established methodologies for related pyridine derivatives.[6][7] The following section
details a plausible synthetic workflow and a self-validating experimental protocol.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from commercially available
2-amino-3-bromo-5-nitropyridine. This approach is logical as it systematically builds the desired

functionality.

2-Amino-3-bromo-5-nitropyridine
(Starting Material)

Alkylation of
rimary amine

Step 1: Diethylation
Reagents: lodoethane, K2COs
Solvent: DMF

Formation of
ertiary amine

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine
(Target Compound)

Isolation

Work-up & Purification
(Extraction, Chromatography)
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Caption: Proposed synthetic workflow for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and final
characterization steps.

Objective: To synthesize 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine from 2-amino-3-
bromo-5-nitropyridine.

Materials:

2-amino-3-bromo-5-nitropyridine (1.0 eq)

» lodoethane (2.5 eq)

» Potassium carbonate (K2COs), anhydrous (3.0 eq)
e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

e Brine (saturated NaCl solution)

e Magnesium sulfate (MgS0Oa4), anhydrous

« Silica gel for column chromatography

Procedure:

e Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-
amino-3-bromo-5-nitropyridine and anhydrous potassium carbonate.

e Solvent Addition: Add anhydrous DMF via syringe and stir the suspension at room
temperature for 15 minutes. Causality Note: DMF is an excellent polar aprotic solvent for
SN2 reactions, while K2COs serves as a base to deprotonate the amine, facilitating
nucleophilic attack.

» Reagent Addition: Add iodoethane dropwise to the stirring suspension.
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¢ Reaction Execution: Heat the reaction mixture to 60°C and maintain for 12-18 hours.

¢ In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer
Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the
starting material spot and the appearance of a new, less polar product spot indicates
reaction progression.

e Quenching and Work-up: After completion, cool the reaction to room temperature and
carefully pour it into a separatory funnel containing deionized water.

o Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic
layers. Causality Note: This separates the organic product from the inorganic salts and DMF.

o Washing: Wash the combined organic layers twice with water and once with brine to remove
residual DMF and salts.

e Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of hexane and ethyl acetate.

o Characterization (Final Validation): Collect the pure fractions and concentrate to yield 3-
Bromo-N,N-diethyl-5-nitropyridin-2-amine as a solid. Confirm identity and purity via *H
NMR, 8C NMR, and LC-MS analysis.

Core Applications in Research & Development

The true value of this compound lies in its application as a versatile scaffold for generating
molecular diversity. Its strategically placed functional groups serve as orthogonal handles for a
variety of chemical transformations.

A Hub for Molecular Diversification

The compound can be conceptualized as a central hub from which multiple, distinct chemical
vectors can be explored, making it ideal for building libraries of compounds for high-throughput
screening.
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Core Scaffold

3-Bromo-N,N-diethyl-
5-nitropyridin-2-amine
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Nitro Reduction (NOz -> NHz) Buchwald-Hartwig Amination

(Enables Amide/Sulfonamide Formation) (Adds N-based Groups)

Click to download full resolution via product page

Caption: Diversification potential of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine.

Use Case: Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors feature a substituted heterocyclic core. This compound is
an ideal starting point for such programs. A typical workflow might involve:

o Core Construction: Using a Suzuki coupling at the C3-Br position to install a key aryl or
heteroaryl moiety that interacts with the hinge region of a kinase.

 Solubility/Selectivity Tuning: Reducing the C5-nitro group to an amine.

» Vector Elaboration: Acylating the newly formed C5-amine with a variety of carboxylic acids to
generate a library of amides that can probe solvent-exposed regions of the ATP-binding
pocket, thereby optimizing potency and selectivity.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as
harmful and an irritant.[4]
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GHS Hazard Information

Hazard Class Code Description Pictogram
Acute Toxicity, Oral H302 Harmful if swallowed GHSO07
Skin Irritation H315 Causes skin irritation GHSO07
o Causes serious eye
Eye Irritation H319 o GHSO07
irritation

STOT - Single May cause respiratory

H335 T GHSO07
Exposure irritation

(Data sourced from BLDpharm and Fluorochem)[1][4]

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.[8]

o Personal Protective Equipment:

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to

use and changed if contaminated.

o Respiratory Protection: If working outside a fume hood or with large quantities, use a

NIOSH-approved particulate respirator.

» Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the

laboratory.[9]

Storage and Disposal

o Storage: Store in a tightly sealed container in a dry, well-ventilated place.[8] Recommended

storage is at 2-8°C.[1]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Conclusion

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is more than a simple chemical; it is a strategic
tool for molecular design. Its defined molecular weight and structure, combined with its multiple,
orthogonally reactive functional groups, provide medicinal chemists and researchers with a
reliable and versatile platform for the synthesis of novel compounds. By understanding its
properties, synthetic access, and potential applications as outlined in this guide, development
professionals can accelerate their research programs and more efficiently explore new
chemical space in the quest for next-generation therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1522410?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

